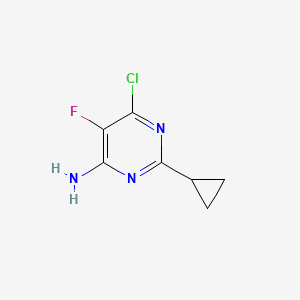

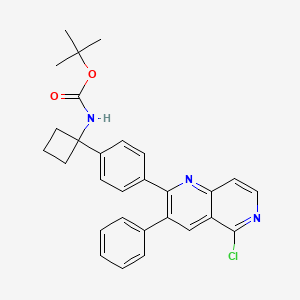

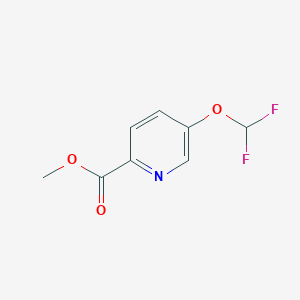

methyl 4,5-difluoro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Methyl 4,5-difluoro-1H-indole-2-carboxylate is a derivative of indole . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Synthesis Analysis

The synthesis of indole derivatives has been widely studied . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of this compound is C10H7F2NO2 . It has a molecular weight of 211.16 .Chemical Reactions Analysis

Indole derivatives are important in the synthesis of many pharmaceutical agents . They are formed during various chemical reactions, such as the Fischer indolization .Applications De Recherche Scientifique

Infrared Probing and Local Environment Sensing

Methyl indole-4-carboxylate, a compound related to methyl 4,5-difluoro-1H-indole-2-carboxylate, has been identified as a promising fluorescent probe for studying protein local structure and dynamics. It also serves as an infrared probe to sense local hydration environments. The carbonyl stretching mode of this compound has been systematically studied using Fourier-transform infrared spectroscopy, suggesting its utility as a site-specific IR probe for both electric and local environments (Liu et al., 2020).

Synthesis of Constrained Tryptophan Derivatives

Research has been conducted on synthesizing novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, share structural similarities with this compound. They are designed to limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Spectroscopic and Computational Analysis

Methyl 5-methoxy-1H-indole-2-carboxylate, related to this compound, has been characterized using various spectroscopic techniques including FT-IR, FT-Raman, UV, 1H and 13C NMR. These studies are aimed at understanding its electronic nature, molecular electrostatic potential, and non-linear optical properties. Such analysis is crucial for the development of biologically active molecules (Almutairi et al., 2017).

Fluorescent and Infrared Probes in Biological Applications

Ester-derivatized indoles, closely related to this compound, have been explored as fluorescent and infrared probes for studying hydration environments in biological systems. Methyl indole-4-carboxylate, in particular, exhibits promising characteristics as a fluorescent probe due to its emission at 450 nm with a long fluorescence lifetime. Such probes are valuable in the study of local protein environments (Huang et al., 2018).

Mécanisme D'action

Target of Action

Methyl 4,5-difluoro-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of biological changes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be speculated that this compound may have a range of effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

methyl 4,5-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLOQHUFCEVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)